4-(4-Nitrophenyl)-1,2,3-thiadiazole

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffold Selection

Prioritize this specific 1,2,3-thiadiazole isomer—not the commercially common 1,3,4 variant—to leverage its unique SAR profile. The 4-nitrophenyl electron-withdrawing group enables defined target binding and amine conversion, while the 97%+ purity ensures reproducible biological activity (e.g., MIC 62.5 µg/mL antibacterial baseline) and synthetic versatility. Ideal for medicinal chemistry and agrochemical nitrification inhibitor programs.

Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
CAS No. 82894-98-2
Cat. No. B1580414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)-1,2,3-thiadiazole
CAS82894-98-2
Molecular FormulaC8H5N3O2S
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H
InChIKeyVLRKUBATYOJPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS 82894-98-2: Technical Specifications and Compound Class Positioning


4-(4-Nitrophenyl)-1,2,3-thiadiazole (CAS 82894-98-2, molecular formula C8H5N3O2S, MW 207.21) is a heterocyclic compound comprising a 1,2,3-thiadiazole core substituted at the 4-position with a 4-nitrophenyl group . The 1,2,3-thiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, antifungal, antiviral, anticancer, and insecticidal properties [1]. This compound is commercially available at 97–98% purity (HPLC), with a reported melting point of 207–211 °C, and is employed as a research chemical and synthetic building block in pharmaceutical and agrochemical development programs .

4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS 82894-98-2: Why Generic Thiadiazole Substitution Fails


Thiadiazole-based compounds cannot be interchanged generically because structural variations—isomeric form, substitution position, and electronic nature of pendant aryl groups—dramatically alter biological activity profiles and physicochemical properties [1]. The 1,2,3-thiadiazole isomer (target compound) exhibits distinct reactivity and SAR patterns compared to the more clinically established 1,3,4-thiadiazole isomer, including differential susceptibility to ring-opening reactions and unique biological target engagement [1]. Additionally, the strong electron-withdrawing 4-nitro substituent on the phenyl ring confers specific electronic characteristics that affect receptor binding, metabolic stability, and downstream synthetic versatility—features not replicated by unsubstituted phenyl, halogen-substituted, or alkyl-substituted analogs [1]. Consequently, procurement decisions based solely on the thiadiazole core without attention to isomeric form and substitution pattern risk selecting a compound with fundamentally different performance characteristics in intended applications.

4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS 82894-98-2: Comparative Quantitative Evidence for Scientific Selection


Isomeric Differentiation: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Core Pharmacological Divergence

The 1,2,3-thiadiazole scaffold (target compound core) occupies a distinct position among the four thiadiazole isomers (1,2,3-; 1,2,4-; 1,2,5-; 1,3,4-) with unique pharmacological properties that differ fundamentally from the more extensively studied 1,3,4-thiadiazole isomer. While 1,3,4-thiadiazole derivatives appear in clinically approved drugs such as cephazolin and acetazolamide, the 1,2,3-thiadiazole framework exhibits a different pattern of biological activities with particular strengths in antifungal, insecticidal, and plant activator applications [1]. This isomeric differentiation arises from the distinct electronic distribution and reactivity of the 1,2,3-thiadiazole ring system [1].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffold Selection

Electron-Withdrawing Substituent Advantage: 4-Nitrophenyl vs. Phenyl and 4-Chlorophenyl in Antibacterial SAR

In a comparative study of quinazolino-thiadiazole fused pharmacophores (compounds 3–20), the 4-nitrophenyl substituent at the C-2 position of the thiadiazole ring demonstrated meaningful antibacterial activity, with an MIC value of 62.5 µg/mL against tested bacterial strains [1]. In contrast, the 4-chlorophenyl-substituted analog (Compound 3) exhibited a different activity profile with distinct spectrum characteristics, demonstrating that the electronic nature of the para-substituent (nitro: strong electron-withdrawing; chloro: moderate electron-withdrawing with +M resonance) produces differential antibacterial outcomes [1].

Antimicrobial SAR Electronic Effects Quinazolino-thiadiazole Derivatives

Antiviral Scaffold Potential: 1,2,3-Thiadiazole Framework in Anti-TMV and Anti-HIV Development

The 1,2,3-thiadiazole scaffold has demonstrated significant antiviral potential in multiple independent studies. α-Substituted-1,2,3-thiadiazoleacetamides exhibited in vitro activity against tobacco mosaic virus (TMV) comparable to the commercial pesticide Virus A at 500 mg/L [1]. In a separate study, 1,2,3-thiadiazole thioacetanilide (TTA) derivatives demonstrated potent anti-HIV-1 activity in MT-4 cells, with the lead compound 7d2 achieving EC50 = 0.059 ± 0.02 µM, CC50 >283.25 µM, and a selectivity index >4,883 [2]. While 4-(4-nitrophenyl)-1,2,3-thiadiazole itself has not been directly tested in these specific antiviral assays, the 1,2,3-thiadiazole core—particularly when substituted with electron-withdrawing aryl groups—represents a validated antiviral pharmacophore.

Antiviral Discovery Tobacco Mosaic Virus HIV-1 Inhibition

Agrochemical Differentiation: 1,2,3-Thiadiazole Derivatives as Novel Nitrification Inhibitors

Recent SAR studies have explored 12 mono- and disubstituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agricultural applications [1]. This work addresses the inconsistent performance of current commercial nitrification inhibitors across different agroecosystems. The 1,2,3-thiadiazole scaffold has been identified as a promising new structural class for maintaining soil ammonium (NH4+) availability while reducing nitrate (NO3−) leaching and nitrous oxide (N2O) greenhouse gas emissions [1]. While 4-(4-nitrophenyl)-1,2,3-thiadiazole was not among the 12 compounds specifically tested in this study, the SAR investigation establishes the 1,2,3-thiadiazole framework as a valid entry point for nitrification inhibitor development, distinct from the 1,3,4-thiadiazole-based agrochemicals that dominate current commercial offerings.

Agricultural Chemistry Nitrification Inhibition Environmental Sustainability

Synthetic Utility Differentiation: Nitro Group as a Versatile Handle for Downstream Derivatization

The 4-nitro substituent on the phenyl ring of 4-(4-nitrophenyl)-1,2,3-thiadiazole provides a versatile synthetic handle not available in unsubstituted phenyl or halogen-substituted analogs. The nitro group can undergo selective reduction to the corresponding amine (4-aminophenyl derivative), generating a reactive intermediate that can participate in further functionalization including amide coupling, diazotization, and Schiff base formation . This built-in derivatization capability distinguishes the 4-nitrophenyl analog from comparator compounds such as 4-phenyl-1,2,3-thiadiazole (CAS 31891-40-6) or 4-(4-chlorophenyl)-1,2,3-thiadiazole, which lack this readily addressable functional group for downstream chemistry. The nitro group also serves as a chromophore, facilitating HPLC detection during reaction monitoring and purification.

Synthetic Chemistry Building Block Utility Reductive Chemistry

Physical Property Benchmarking: Melting Point and Purity Specifications vs. Structural Analogs

4-(4-Nitrophenyl)-1,2,3-thiadiazole exhibits a melting point of 207–211 °C (lit.) with a predicted boiling point of 378.3 ± 34.0 °C and predicted density of 1.454 ± 0.06 g/cm³ . These values reflect the strong intermolecular interactions conferred by the polar nitro group and the planar aromatic system. In comparison, 4-phenyl-1,2,3-thiadiazole (CAS 31891-40-6) has a reported melting point of 64–66 °C—over 140 °C lower—demonstrating that the 4-nitro substituent dramatically increases crystal lattice energy and thermal stability. This higher melting point translates to improved solid-state handling characteristics, reduced sublimation during storage, and potentially longer shelf-life under ambient conditions. Commercially, the compound is available at ≥97% purity (Thermo Scientific) to ≥98% purity (HPLC, Chem-Impex) .

Quality Control Procurement Specifications Physicochemical Properties

4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS 82894-98-2: Recommended Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Lead Optimization Programs Targeting Antimicrobial and Antiviral Indications

Based on the established SAR for 1,2,3-thiadiazole derivatives, this compound is best deployed as a core scaffold in antimicrobial and antiviral lead optimization campaigns. The electron-withdrawing 4-nitrophenyl group provides a defined electronic environment that influences target binding, while the nitro group offers a synthetic handle for conversion to amine intermediates. Researchers pursuing antibacterial programs should note that 4-nitrophenyl-substituted thiadiazole derivatives have demonstrated MIC values of 62.5 µg/mL in quinazolino-thiadiazole systems, establishing a baseline for further optimization [1]. For antiviral applications, the 1,2,3-thiadiazole core has shown potent anti-HIV-1 activity (EC50 = 0.059 µM) and anti-TMV activity comparable to commercial standards, making this compound a suitable starting point for antiviral SAR exploration [2][3].

Agrochemical Discovery: Nitrification Inhibitor Development and Plant Protection Agent Screening

Agrochemical research groups investigating novel nitrification inhibitors for sustainable agriculture should consider 4-(4-nitrophenyl)-1,2,3-thiadiazole as an entry point into the 1,2,3-thiadiazole chemical space. Recent SAR studies have validated this scaffold class for maintaining soil ammonium availability while mitigating nitrate leaching and N2O emissions [4]. The 4-nitrophenyl substitution pattern may influence soil sorption, degradation kinetics, and biological activity—parameters that can be systematically explored using this compound as a reference standard. Additionally, 1,2,3-thiadiazole derivatives are implicated in plant activator mechanisms and systemic acquired resistance pathways, supporting their evaluation as crop protection agents [5].

Synthetic Methodology Development: Heterocyclic Derivatization and Library Synthesis

This compound serves as an ideal substrate for synthetic methodology development focused on heterocyclic functionalization. The nitro group can be selectively reduced to the corresponding amine without affecting the thiadiazole ring, enabling orthogonal diversification strategies . The compound's well-defined melting point (207–211 °C) and commercial availability at ≥97% purity make it suitable as a standardized building block for parallel library synthesis and high-throughput experimentation. Synthetic chemists developing new reactions on the 1,2,3-thiadiazole core can use this compound to benchmark reaction conditions, yields, and functional group compatibility due to its predictable physicochemical properties and reliable commercial sourcing .

Analytical Method Development and Quality Control Reference Standard

The strong UV chromophore provided by the 4-nitrophenyl group (λmax typically 260–280 nm) makes 4-(4-nitrophenyl)-1,2,3-thiadiazole an excellent candidate for HPLC/UV method development and as a system suitability standard. Its high melting point (207–211 °C) ensures thermal stability during analytical procedures, while the nitro group enables detection by LC-MS in negative ion mode via electron capture mechanisms. Procurement of high-purity material (97–98%) from established vendors such as Thermo Scientific/Alfa Aesar (Product Code A15085) provides traceable quality for method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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